1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron
Brand Name: Vulcanchem
CAS No.: 1273-94-5
VCID: VC20925927
InChI: InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1;
SMILES: CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe]
Molecular Formula: C14H14FeO2-6
Molecular Weight: 270.10 g/mol

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron

CAS No.: 1273-94-5

Cat. No.: VC20925927

Molecular Formula: C14H14FeO2-6

Molecular Weight: 270.10 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron - 1273-94-5

CAS No. 1273-94-5
Molecular Formula C14H14FeO2-6
Molecular Weight 270.10 g/mol
IUPAC Name 1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron
Standard InChI InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1;
Standard InChI Key DAVCBKPWWUUYNL-UHFFFAOYSA-N
SMILES CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe]
Canonical SMILES CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe]

Chemical Structure and Identification

Structural Characteristics and Identification Data

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron is an organometallic compound containing iron coordinated with cyclopentadiene derivatives. The structure features acetyl functional groups attached to cyclopentadiene rings, forming a sandwich-type complex with iron. The compound exists with multiple names and identifiers in chemical databases, reflecting its complex structure and positioning within organometallic chemistry.
Based on available data, the compound has been identified with the following parameters:

PropertyValue
CAS Number1273-94-5
Molecular FormulaC14H14FeO2-6
Molecular Weight270.10 g/mol
IUPAC Name1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron
Standard InChIInChI=1S/2C7H7O.Fe/c21-6(8)7-4-2-3-5-7;/h22-5H,1H3;
Standard InChIKeyDAVCBKPWWUUYNL-UHFFFAOYSA-N
SMILESCC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe]
The structure demonstrates unique chemical properties arising from the interaction between the iron center and the functionalized cyclopentadiene rings.

Related Molecular Entries

It's worth noting that database entries for this compound show some variations, with PubChem listing a related entry with slightly different molecular parameters:

PropertyAlternative Value
PubChem CID11985924
Molecular FormulaC12H12FeO-6
Molecular Weight228.07 g/mol
InChIKeyFVKABAMYNRWAHZ-UHFFFAOYSA-N
This entry includes the annotation "See also: 1-Acetylferrocene (annotation moved to)," suggesting a close relationship with acetylferrocene derivatives .

Physical and Chemical Properties

Electronic Structure and Bonding

The compound features a distinctive electronic structure typical of iron-cyclopentadienyl complexes. The iron center coordinates with the π-electron systems of the cyclopentadiene rings, creating a stable organometallic complex. This arrangement contributes to the compound's characteristic reactivity patterns and potential applications in various chemical transformations. The presence of acetyl groups on the cyclopentadiene rings further modifies the electronic properties of the complex, potentially enhancing its reactivity in specific contexts.

Chemical Reactivity

Based on structural similarities to related iron-cyclopentadienyl compounds, 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron likely exhibits:

  • Redox activity characteristic of iron complexes

  • Participation in electron transfer reactions

  • Potential catalytic activity in certain organic transformations

  • Reactivity patterns influenced by the acetyl functional groups
    The compound may participate in reactions similar to the Fenton reaction, as is common with iron complexes having similar structural features.

Synthesis Methods

Mechanistic Considerations

The mechanism for synthesizing related compounds involves several steps, including rearrangements and nucleophilic attacks. The synthesis of similar iron-containing pyrazole derivatives proceeds through:

  • Rearrangement within precursor molecules creating active nucleophilic sites

  • Nucleophile attack on acetoferrocene

  • Elimination reactions (such as water removal)

  • Structural rearrangements involving hydrogen migrations
    These mechanistic insights may prove valuable in developing optimized synthesis routes for 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron.

Applications in Chemical Research

Catalytic Applications

The structural features of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron suggest potential applications in catalysis. Related tetraarylcyclopentadienone iron carbonyl compounds have been investigated for their catalytic activities in:

  • Transfer hydrogenation reactions

  • Dehydrogenation processes

  • Various organic transformations requiring redox catalysts
    These applications leverage the redox properties of the iron center and the electronic effects of the cyclopentadiene ligands.

Synthetic Utility

Cyclopentadiene derivatives are highly valued in organic synthesis due to their reactivity in Diels-Alder reactions. The conjugated double bonds in the cyclopentadiene moieties of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron make it potentially useful as:

  • A synthetic intermediate in complex molecule synthesis

  • A building block for constructing novel organic frameworks

  • A component in coordination chemistry studies focusing on structure-reactivity relationships

Coordination Chemistry Aspects

Ligand Properties

The cyclopentadiene moieties in 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron function as ligands, coordinating with the iron center through their π-electron systems. This coordination influences:

  • The electronic structure of the complex

  • The distribution of electron density throughout the molecule

  • The reactivity patterns of both the metal center and the organic ligands
    The presence of acetyl groups on the cyclopentadiene rings introduces additional complexity to the coordination chemistry, potentially altering the electron-donating properties of the ligands .

Comparative Analysis with Related Compounds

When compared to other iron-cyclopentadienyl complexes:

  • Ferrocene represents the simplest form, with two unsubstituted cyclopentadienyl rings

  • Acetoferrocene introduces a single acetyl group, modifying the electronic properties

  • 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron features multiple acetyl groups, further altering the electronic and steric properties
    These structural differences result in distinct chemical behavior and potential applications for each compound within this family of organometallic complexes .

Recent Research Developments

Current Research Focus

Recent research on iron-cyclopentadienyl compounds has focused on:

  • Understanding substituent effects on catalytic activities

  • Elucidating reaction mechanisms involving these complexes

  • Exploring applications in sustainable chemistry, particularly in developing alternatives to precious metal catalysts

  • Investigating structure-activity relationships to optimize performance in specific applications
    These research directions provide context for ongoing investigations into the properties and applications of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron.

Analytical Characterization

Modern analytical techniques have facilitated detailed characterization of iron-cyclopentadienyl complexes. Mass spectrometry has proven particularly valuable, with fragmentation patterns providing insights into structural features. For related compounds, characteristic fragmentation peaks include:

  • Molecular ion peaks corresponding to the intact molecular structure

  • Fragment peaks representing loss of cyclopentadienyl (Cp) rings

  • Peaks corresponding to iron-containing fragments

  • Patterns indicating the presence and position of functional groups Similar analytical approaches would be valuable for comprehensive characterization of 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron.

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